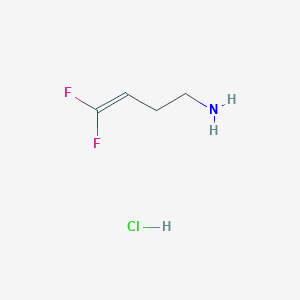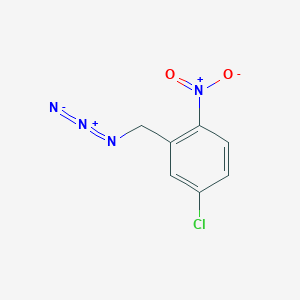![molecular formula C13H16ClNO3 B13603892 (2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)
(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid is a chiral compound with significant interest in various scientific fields. This compound features a 4-chlorophenyl group attached to a formamido group, which is further connected to a 3-methylpentanoic acid backbone. The stereochemistry of the compound is denoted by the (2R*,3R**) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the formamido intermediate. This intermediate is then subjected to a series of reactions, including alkylation and hydrolysis, to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R*)-2-[(4-bromophenyl)formamido]-3-methylpentanoic acid**
- (2R,3R*)-2-[(4-fluorophenyl)formamido]-3-methylpentanoic acid**
- (2R,3R*)-2-[(4-methylphenyl)formamido]-3-methylpentanoic acid**
Uniqueness
Compared to similar compounds, (2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid exhibits unique properties due to the presence of the 4-chlorophenyl group. This group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. The specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C13H16ClNO3 |
|---|---|
Poids moléculaire |
269.72 g/mol |
Nom IUPAC |
(2R,3R)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C13H16ClNO3/c1-3-8(2)11(13(17)18)15-12(16)9-4-6-10(14)7-5-9/h4-8,11H,3H2,1-2H3,(H,15,16)(H,17,18)/t8-,11-/m1/s1 |
Clé InChI |
LASGEJISYLOCTM-LDYMZIIASA-N |
SMILES isomérique |
CC[C@@H](C)[C@H](C(=O)O)NC(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



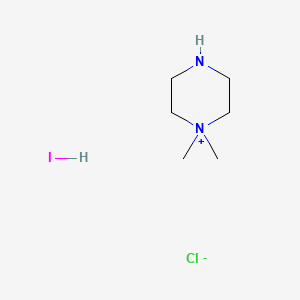
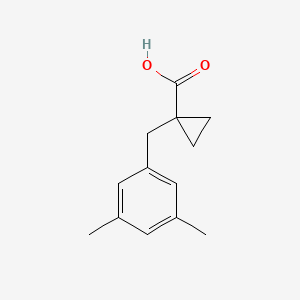
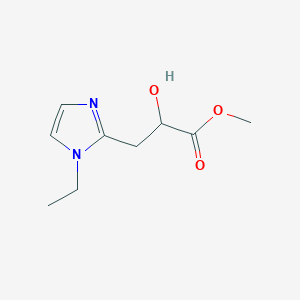


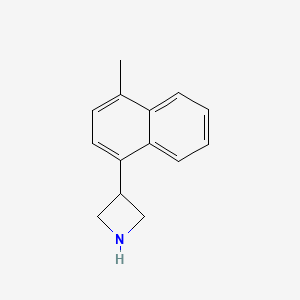
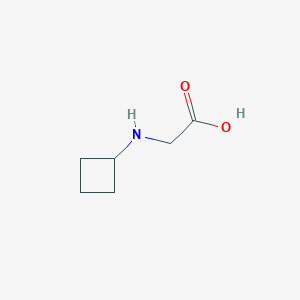
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)


